molecular formula C8H18Cl2N2 B13141424 (R)-7-Azaspiro[3.5]nonan-1-amine 2hcl

(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl

Cat. No.: B13141424
M. Wt: 213.15 g/mol
InChI Key: ABUKZLYIFXCDIB-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl is a chiral spirocyclic amine compound with the molecular formula C 8 H 18 Cl 2 N 2 . This chemical serves as a valuable synthetic building block in pharmaceutical research and medicinal chemistry. The compound features a spirocyclic scaffold, a three-dimensional structure that is highly prized in drug discovery for its ability to improve molecular properties and explore novel chemical space. The (R)-enantiomer provides a specific chiral center, which is critical for researching stereoselective biological interactions. The 7-azaspiro[3.5]nonane scaffold is a versatile structural motif used in various research contexts. For instance, structurally similar spirocyclic azetidines and piperidines have been utilized in the optimization of small-molecule entry inhibitors for Ebola and Marburg viruses . Furthermore, related spirocyclic frameworks are investigated as components in targeted protein degraders (PROTACs) for challenging oncology targets, such as KRAS mutants , and as potential elements in inhibitors for proteins like PDGFR . As a high-value building block, its primary research applications include the synthesis of complex molecules, exploration of structure-activity relationships (SAR), and the development of novel therapeutic candidates. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(3R)-7-azaspiro[3.5]nonan-3-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(7)3-5-10-6-4-8;;/h7,10H,1-6,9H2;2*1H/t7-;;/m1../s1

InChI Key

ABUKZLYIFXCDIB-XCUBXKJBSA-N

Isomeric SMILES

C1CC2([C@@H]1N)CCNCC2.Cl.Cl

Canonical SMILES

C1CC2(C1N)CCNCC2.Cl.Cl

Origin of Product

United States

Stereoselective Synthesis of R 7 Azaspiro 3.5 Nonan 1 Amine and Its Dihydrochloride Salt

Methodologies for Asymmetric Construction of Azaspiro[3.5]nonane Rings

The creation of the chiral center in azaspiro[3.5]nonane rings is accomplished through several key asymmetric strategies. These methods are designed to control the stereochemical outcome of the reaction, leading to the desired enantiomerically enriched product.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. nih.gov

One of the most effective and widely used chiral auxiliaries is tert-butanesulfinamide. nih.gov Imines derived from tert-butanesulfinamide are versatile intermediates for the asymmetric synthesis of a wide variety of amines. nih.gov The tert-butanesulfinyl group activates the imine for nucleophilic addition and acts as a potent chiral directing group. nih.gov After the addition, the auxiliary can be easily cleaved under acidic conditions. nih.gov Other notable chiral auxiliaries include oxazolidinones, pseudoephedrine, and pseudoephenamine, which have demonstrated high levels of stereocontrol in various asymmetric transformations, including alkylation and aldol (B89426) reactions. nih.govresearchgate.net

For the synthesis of spirocyclic amines, a chiral auxiliary can be attached to either the amine or the carbonyl compound prior to the cyclization step. The steric and electronic properties of the auxiliary then guide the formation of the new stereocenter, leading to a high degree of diastereoselectivity.

Asymmetric Catalysis in Spirocyclization

Asymmetric catalysis offers an efficient route to chiral spirocycles by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. acs.org This approach is highly sought after in both academic and industrial settings.

Metal-catalyzed reactions are a cornerstone of asymmetric catalysis. Chiral iridium catalysts have been successfully employed in the asymmetric hydrogenation of olefins, which can be a key step in the synthesis of chiral building blocks for spirocycles. researchgate.net Palladium catalysts have also been utilized in dearomative azaspirocyclization reactions to construct 1-azaspirocycles. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of spiro compounds. rsc.orgrsc.org For instance, bifunctional squaramide catalysts have been shown to be effective in cascade spiroannulation reactions. rsc.org These catalysts often operate through hydrogen bonding interactions to control the stereochemical outcome of the reaction. researchgate.net Gold and iridium catalysts are also known to facilitate asymmetric cascade reactions that can be applied to the construction of complex chiral molecules, including spirocycles. acs.org

Comparison of Asymmetric Catalysis Methods in Spirocyclization
Catalyst TypeMetal/Organic MoleculeKey TransformationAdvantages
Metal CatalystIridiumAsymmetric HydrogenationHigh efficiency and enantioselectivity for specific substrates. researchgate.net
Metal CatalystPalladiumDearomative AzaspirocyclizationEnables the synthesis of 1-azaspirocycles from readily available starting materials. acs.org
OrganocatalystSquaramideCascade SpiroannulationOperates under mild conditions and offers good stereocontrol through hydrogen bonding. rsc.org
Metal CatalystGold/IridiumAsymmetric Cascade ReactionsAllows for the rapid construction of complex molecular architectures. acs.org

Diastereoselective Synthetic Routes

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers. This approach often involves the use of a chiral substrate or reagent to influence the stereochemical outcome of a reaction.

A prominent example is the use of N-tert-butanesulfinyl imines in the synthesis of azaspirocycles. beilstein-journals.org The addition of nucleophiles to these chiral imines proceeds with a high degree of diastereoselectivity, which is controlled by the chiral sulfinyl group. beilstein-journals.orgresearchgate.net This methodology has been successfully applied to the synthesis of 1-substituted 2-azaspiro[3.5]nonanes. rsc.org The reaction of ethyl cycloalkanecarboxylate anions with Davis-Ellman's imines can produce the desired azaspirocycle with high diastereomeric ratios (up to 98:2) and in good yields (up to 90%). rsc.org The resulting product can then be further transformed to afford the target amine.

Novel Synthetic Strategies for the Azaspiro[3.5]nonane Core

The development of new and efficient methods for the construction of the azaspiro[3.5]nonane core is an active area of research. These novel strategies aim to improve upon existing methods by offering higher yields, better stereoselectivity, or more environmentally friendly reaction conditions.

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of cyclic molecules, including spirocycles. Amine-ketone or amine-aldehyde condensations are a common method for forming imines, which can be key intermediates in the synthesis of azaspirocycles. libretexts.orgyoutube.com This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of water to form the imine. wikipedia.org The pH of the reaction must be carefully controlled to ensure optimal imine formation. libretexts.org

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are highly effective for constructing cyclic systems, as they are often entropically favored. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for intramolecular applications. An intramolecular Reformatsky reaction has been successfully employed to construct the cycloheptane (B1346806) core of a natural product, demonstrating its utility in forming medium-sized rings. rsc.org This strategy could potentially be applied to the synthesis of the azaspiro[3.5]nonane core by designing a suitable precursor containing both the α-bromo ester and the carbonyl functionality.

Another powerful intramolecular strategy is the Prins cyclization. A tandem intramolecular Prins cyclization/Schmidt reaction has been developed for the construction of azaspiro[4.4]nonanes, showcasing the potential of cascade reactions to rapidly build molecular complexity. nih.gov

Summary of Synthetic Strategies for Azaspiro[3.5]nonane Core
StrategyKey ReactionDescription
Chiral Auxiliary-MediatedNucleophilic addition to N-tert-butanesulfinyl iminesA chiral auxiliary directs the stereochemical outcome of a nucleophilic addition, leading to high diastereoselectivity. nih.govbeilstein-journals.org
Asymmetric CatalysisMetal- or organo-catalyzed spirocyclizationA chiral catalyst is used to produce the desired enantiomer in high excess. researchgate.netacs.orgrsc.org
Cyclization ReactionsAmine-Ketone/Aldehyde CondensationFormation of an imine intermediate which can then undergo further reactions to form the spirocycle. libretexts.orgyoutube.com
Intramolecular CyclizationReformatsky or Prins CyclizationAn intramolecular reaction is used to form the cyclic core of the spirocycle, often in a highly efficient manner. rsc.orgnih.gov

Domino Radical Bicyclization Approaches

Domino reactions, also known as tandem or cascade reactions, offer a highly efficient method for constructing complex molecular architectures in a single step from simple precursors. Radical cyclizations, in particular, are powerful tools for forming cyclic and spirocyclic systems.

A general and effective approach for the synthesis of azaspirocycles involves a domino radical bicyclization process. acs.orgprinceton.edu This methodology is predicated on the generation and subsequent intramolecular cyclization of radical intermediates. While specific application to the 7-azaspiro[3.5]nonane skeleton is not extensively documented in readily available literature, the synthesis of the related 1-azaspiro[4.4]nonane system provides a clear blueprint for the approach. acs.org

The key steps in such a synthesis are:

Radical Initiation: The reaction is typically initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (BEt3), which generates a radical species. acs.org

Radical Propagation: This initiator then promotes the formation of a key radical on the substrate, often through the abstraction of a halogen atom by a mediator like tributyltin hydride (Bu3SnH). acs.orgprinceton.edu

Bicyclization Cascade: The generated radical undergoes a sequence of two intramolecular cyclization events. The first cyclization forms one of the rings, which then positions a second radical intermediate to undergo the second cyclization, thereby forming the spirocyclic core in a single, fluid process. acs.org For azaspirocycles, this often involves the formation and capture of alkoxyaminyl radicals. acs.org

This domino approach is highly valued for its atom economy and its ability to rapidly build molecular complexity. The stereochemical outcome of the reaction is influenced by the transition state geometries of the cyclization steps. acs.org

Flow Chemistry Technology in Spirocycle Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. sci-hub.sechimia.chnih.gov These benefits are particularly relevant to the synthesis of complex structures like spirocycles.

The primary advantages of employing flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which drastically minimizes the risks associated with highly exothermic or potentially explosive reactions. This allows for the use of reaction conditions, such as high temperatures and pressures, that would be hazardous on a large scale in a batch reactor. sci-hub.se

Precise Reaction Control: The small dimensions of microreactors provide superior heat and mass transfer. This enables precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity, improved yields, and reduced formation of byproducts. nih.gov

Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). This is often more straightforward and reproducible than transitioning a batch process from a small flask to a large vessel. mdpi.com

Integration of Processes: Flow systems allow for the "telescoping" of multiple synthetic steps, purification, and analysis into a single, continuous process, which can significantly shorten production times and reduce manual handling. mdpi.com

For the stereoselective synthesis of spirocycles, flow technology can be instrumental in controlling the delicate energy profiles of reactions that determine the final stereochemistry. The ability to rapidly screen various conditions and optimize reactions makes it a powerful tool for developing efficient routes to chiral molecules like (R)-7-Azaspiro[3.5]nonan-1-amine.

Table 1: Conceptual Comparison of Batch vs. Flow Chemistry for Spirocycle Synthesis

Feature Batch Chemistry Flow Chemistry
Safety Higher risk with exothermic reactions and hazardous reagents on a large scale. Inherently safer due to small reaction volumes and superior heat dissipation.
Control Difficult to maintain precise temperature and mixing control, especially on scale-up. Excellent control over temperature, pressure, and residence time.
Scalability Often requires re-optimization for each scale increase; non-linear. Linear scalability by extending run time or using parallel reactors.
Efficiency Can be time-consuming due to sequential steps and workups. Enables multi-step, telescoped syntheses, reducing overall process time.
Reproducibility Can vary between batches and scales. High degree of consistency and reproducibility.

Derivatization and Functionalization of the Amine Moiety at Position 1

The primary amine at the C-1 position of the 7-azaspiro[3.5]nonane core is a key handle for introducing molecular diversity. Functionalization at this site allows for the modulation of the compound's physicochemical and pharmacological properties.

Strategies for Introducing Diverse Functional Groups

The primary amine is a versatile functional group that can participate in a wide array of chemical transformations. Common strategies for its derivatization include:

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives. This is a widely used method to introduce a vast range of substituents.

N-Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl or aryl halides. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are stable functional groups often found in bioactive molecules.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields the corresponding ureas and thioureas, respectively.

These derivatization strategies have been successfully applied to the broader class of 7-azaspiro[3.5]nonane derivatives, for example, in the development of GPR119 agonists where various capping groups are explored to optimize biological activity. nih.gov

N-Functionalization Protocols and their Stability

The stability of the newly formed bond at the N-1 position is critical. Amide and sulfonamide bonds are generally very stable to a wide range of chemical conditions, making them ideal linkages in many applications.

A crucial aspect of any N-functionalization protocol, especially in a molecule with multiple nitrogen atoms like 7-azaspiro[3.5]nonan-1-amine, is selectivity. To selectively functionalize the primary amine at C-1 without affecting the secondary amine at N-7 (or vice-versa), protecting group strategies are often employed.

A common N-functionalization protocol involves the use of a tert-butoxycarbonyl (Boc) protecting group. For instance, the N-7 piperidine (B6355638) nitrogen can be protected as a Boc-carbamate, which is stable under many reaction conditions used to modify the C-1 amine. nih.gov Subsequently, the Boc group can be cleanly removed under acidic conditions to either yield the free N-7 amine or allow for its orthogonal functionalization. The stability of the Boc group under basic and nucleophilic conditions makes it an excellent choice for such a strategy.

Salt Formation Strategies: Preparation and Significance of Dihydrochloride (B599025) Form

The conversion of a free amine into a salt is a fundamental strategy in pharmaceutical development to improve the compound's properties. (R)-7-Azaspiro[3.5]nonan-1-amine, being a diamine, is typically prepared as a dihydrochloride salt, where both the primary amine at C-1 and the secondary amine at N-7 are protonated.

The preparation of the dihydrochloride salt is generally straightforward, involving the treatment of a solution of the free base with at least two equivalents of hydrochloric acid (either as a gas or an aqueous/ethanolic solution), followed by precipitation or crystallization of the resulting salt. gla.ac.uk

Influence of Salt Formation on Crystallization and Handling Properties

The formation of the dihydrochloride salt has a profound impact on the material's physicochemical properties, significantly improving its suitability for further use.

Crystallinity: Amine free bases, particularly those with lower molecular weights, can be oils or low-melting solids with poor crystalline properties. The conversion to an ionic salt, such as a dihydrochloride, introduces strong electrostatic interactions and hydrogen bonding opportunities. The ammonium (B1175870) cations (R-NH3+ and R2-NH2+) and chloride anions (Cl-) can arrange themselves into a highly ordered and stable crystal lattice. gla.ac.ukacs.org This high lattice energy typically results in a well-defined, crystalline solid with a sharp melting point, which is easier to purify and characterize.

Handling Properties: The improved crystallinity directly translates to better handling properties. Crystalline solids are generally less prone to static charging and have better flowability compared to amorphous or oily materials, which is a significant advantage in manufacturing and formulation processes. jst.go.jp Studies on various amine hydrochlorides have shown that salt formation significantly alters the triboelectric properties of powders, which is a key factor in powder handling and processing. jst.go.jp Furthermore, the salt form often exhibits enhanced chemical and physical stability, being less susceptible to degradation from atmospheric components like carbon dioxide. researchgate.net The increased solubility in aqueous media, a common feature of hydrochloride salts, is another critical benefit.

Advanced Structural Characterization of R 7 Azaspiro 3.5 Nonan 1 Amine 2hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, a comprehensive picture of the connectivity and spatial orientation of atoms within (R)-7-Azaspiro[3.5]nonan-1-amine 2HCl can be constructed.

Elucidation of Spirocyclic Connectivity and Proton Environments (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. The spirocyclic nature of the molecule, featuring a cyclobutane (B1203170) ring fused to a piperidine (B6355638) ring, results in a complex pattern of signals. Protons on the cyclobutane ring are expected to exhibit distinct chemical shifts and coupling patterns compared to those on the piperidine ring. The presence of the amine and ammonium (B1175870) groups will further influence the chemical shifts of adjacent protons.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spiro carbon, being a quaternary carbon, would appear as a distinct signal. The chemical shifts of the carbons in the cyclobutane and piperidine rings would also be characteristic, providing evidence for the bicyclic structure.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Piperidine CH₂ (axial & equatorial) 2.5 - 3.5 Multiplets
Cyclobutane CH₂ 1.8 - 2.5 Multiplets
Cyclobutane CH-NH₃⁺ 3.5 - 4.0 Multiplet
NH₃⁺ 8.0 - 9.0 Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (ppm)
Spiro C 40 - 50
Piperidine CH₂ 45 - 55
Cyclobutane CH₂ 25 - 35

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling relationships. In a COSY spectrum of this compound, cross-peaks would be observed between protons that are on adjacent carbons, allowing for the tracing of the carbon skeleton through the cyclobutane and piperidine rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. This technique is invaluable for unambiguously assigning the ¹³C NMR spectrum based on the more readily assigned ¹H NMR spectrum.

Dynamic NMR and Variable-Temperature Studies for Conformational Flexibility

The piperidine ring in 7-azaspiro[3.5]nonane systems can exist in different chair conformations that may interconvert. Dynamic NMR (DNMR) and variable-temperature (VT) NMR studies are employed to investigate such conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature increases, the rate of interconversion increases, leading to coalescence of these signals into a time-averaged signal. Analysis of these changes can provide thermodynamic parameters for the conformational equilibrium.

Single-Crystal X-ray Diffraction Analysis

While NMR spectroscopy provides detailed structural information in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state.

Definitive Confirmation of Bicyclic Geometry and Absolute Stereochemistry (R-Configuration)

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, definitively confirming the spirocyclic nature of the molecule. Crucially, this technique allows for the determination of the absolute stereochemistry at the chiral center (C1). By using anomalous dispersion, the R-configuration of the amine-bearing carbon on the cyclobutane ring can be unequivocally established.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) Value
Z 4

Note: This is a hypothetical table as the actual crystallographic data is not publicly available.

Analysis of Intermolecular Interactions and Hydrogen-Bonding Networks

The dihydrochloride (B599025) salt of (R)-7-Azaspiro[3.5]nonan-1-amine will exhibit a complex network of intermolecular interactions in the crystal lattice, primarily driven by hydrogen bonding. The protonated amine and piperidinium (B107235) nitrogen atoms will act as hydrogen bond donors, while the chloride ions will act as hydrogen bond acceptors. The crystal structure analysis would reveal the precise geometry of these hydrogen bonds (donor-acceptor distances and angles), providing insight into the packing of the molecules in the solid state. These interactions play a critical role in determining the physical properties of the compound, such as its melting point and solubility.

Application of Crystallographic Software Suites (e.g., OLEX2, SHELXL)

The process of solving a crystal structure from raw diffraction data is computationally intensive and requires specialized software. Suites like OLEX2 and SHELXL are integral to this process. researchgate.net OLEX2 provides a user-friendly graphical interface that streamlines the structure solution and refinement process, often integrating powerful refinement engines like SHELXL. researchgate.net

The workflow for characterizing this compound would involve:

Data Collection and Reduction: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to yield a set of reflection intensities.

Structure Solution: Using software like SHELXT within the OLEX2 framework, the initial positions of the atoms in the crystal's unit cell are determined.

Structure Refinement: The atomic positions and other parameters are then refined using a least-squares minimization process in SHELXL. researchgate.net This step optimizes the fit between the calculated and observed diffraction data. OLEX2 allows for the visualization of the molecular structure and assists in identifying and modeling any disorder present.

A hypothetical table of crystallographic data for this compound is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1005
Z4
Calculated Density (g/cm³)1.40
R-factor (%)< 5

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula. The theoretical exact masses for the free amine and its protonated forms are key to this analysis.

SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
(R)-7-Azaspiro[3.5]nonan-1-amine (neutral)C₈H₁₆N₂140.1313
Monoprotonated (R)-7-Azaspiro[3.5]nonan-1-amine ([M+H]⁺)[C₈H₁₇N₂]⁺141.1386
Diprotonated (R)-7-Azaspiro[3.5]nonan-1-amine ([M+2H]²⁺)[C₈H₁₈N₂]²⁺71.0730
(R)-7-Azaspiro[3.5]nonan-1-amine dihydrochloride (neutral salt)C₈H₁₈Cl₂N₂212.0847

Ionization Techniques (e.g., APEI, ESI)

To be analyzed by mass spectrometry, the molecule must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for a molecule like (R)-7-Azaspiro[3.5]nonan-1-amine.

Electrospray Ionization (ESI): ESI is ideal for polar molecules and is particularly effective for compounds that are already in salt form. libretexts.org A solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI in positive ion mode would be expected to readily produce the monoprotonated ion, [M+H]⁺, and potentially the diprotonated ion, [M+2H]²⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable compounds. wikipedia.org The sample solution is vaporized in a heated nebulizer and then ionized by a corona discharge. nih.gov This process typically results in protonated molecules. For the free amine form of the target compound, APCI would be an effective ionization method. nih.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Detection

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the chemical bonds. orgchemboulder.com The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt and the aliphatic framework.

The presence of the primary amine as a hydrochloride salt results in the formation of an ammonium group (-NH₃⁺). This group has distinct vibrational modes that are readily identifiable in an IR spectrum. spectroscopyonline.com The key expected absorptions are summarized below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200-2800N-H stretching (asymmetric and symmetric)-NH₃⁺ (Ammonium)
2960-2850C-H stretching (asymmetric and symmetric)Aliphatic C-H
1625-1560N-H bending (asymmetric)-NH₃⁺ (Ammonium)
1550-1500N-H bending (symmetric)-NH₃⁺ (Ammonium)
1470-1430C-H bending (scissoring)-CH₂-
1250-1020C-N stretchingAliphatic Amine

The N-H stretching vibrations in the ammonium salt are typically observed as a very broad and strong band in the 3200-2800 cm⁻¹ region. spectroscopyonline.comresearchgate.net The aliphatic C-H stretching bands would appear as sharper peaks superimposed on this broad ammonium band. spectroscopyonline.com The two distinct N-H bending (deformation) vibrations around 1600 cm⁻¹ are also characteristic of a primary amine salt. spectroscopyonline.com The C-N stretching vibration is expected in the fingerprint region of the spectrum. orgchemboulder.com

Chirality and Stereochemical Aspects of R 7 Azaspiro 3.5 Nonan 1 Amine 2hcl

Manifestations of Chirality in Spiro Compounds (Central, Axial, Planar Chirality)

Spiro compounds, characterized by two rings connected at a single spiroatom, present unique and often complex forms of chirality due to their inherent three-dimensionality. tandfonline.comwikipedia.org The tetrahedral nature of the sp3-hybridized spiroatom forces the two rings into planes that are typically perpendicular to one another. youtube.com This arrangement can give rise to stereoisomerism in several ways.

Types of Chirality in Spiro Compounds:

Central Chirality: This occurs when the spiroatom itself is a stereogenic center, bonded to four different groups. This is analogous to a simple chiral carbon of the type C(a,b,c,d). wikipedia.org For a spiro compound, the "groups" are the four pathways originating from the spiroatom and traversing the rings. If the paths around one ring are different from the paths around the other, and the two paths within each ring are also distinct, the spiroatom can be a chiral center.

Axial Chirality: This form of chirality arises not from a single chiral atom but from the spatial arrangement of substituents around an axis of chirality. echemi.comstackexchange.com In spiro compounds, this is a consequence of the twisted structure of the two rings. wikipedia.org It is analogous to the chirality observed in allenes and sterically hindered biaryls. stackexchange.comprinceton.edu Even if the two rings are structurally identical, the molecule can be chiral if substitution patterns on the rings remove all elements of symmetry (like a plane or center of inversion). youtube.com

Planar Chirality: This type of chirality results from a "chirality plane," which is a planar unit within a molecule that is asymmetrically substituted with respect to an adjacent part of the structure, leading to restricted torsion. echemi.comstackexchange.com While common in molecules like paracyclophanes, it is less frequently the primary descriptor for simple spirocycles, which are more aptly described by central or axial chirality. stackexchange.com

Type of ChiralityDescription in Spiro CompoundsExample Condition
Central ChiralityThe spiroatom itself is a stereocenter, with four distinct substituent paths.A spiroatom connecting two different, unsymmetrically substituted rings.
Axial ChiralityArises from the non-planar, twisted arrangement of two rings around the spiroatom. The molecule as a whole lacks symmetry.A substituted spiro[3.3]heptane where substituents create a non-superimposable mirror image. echemi.com
Planar ChiralityResults from a plane of chirality, often involving restricted rotation. Less common for simple spirocycles.More typical for complex systems like ansa compounds or paracyclophanes. stackexchange.com

Determination and Assignment of Absolute Configuration (e.g., via X-ray Crystallography, CIP system)

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in chemical synthesis and analysis. For chiral molecules like (R)-7-Azaspiro[3.5]nonan-1-amine, several powerful techniques are employed.

X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a molecule. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be generated. mkuniversity.ac.in For chiral molecules, anomalous dispersion of X-rays, particularly when a heavy atom is present, allows for the unambiguous assignment of the absolute stereochemistry. nih.gov The quality of this assignment is often indicated by the Flack parameter; a value close to zero confirms the correct configuration. nih.gov

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. thieme-connect.de While these methods are not absolute, the experimental spectra can be compared with spectra predicted by quantum-mechanical simulations (e.g., time-dependent density functional theory, TD-DFT) for a known configuration (R or S). A match between the experimental and simulated spectra allows for a confident assignment of the absolute configuration. nih.gov

Cahn-Ingold-Prelog (CIP) System: Once the 3D structure is known, the CIP system provides a standardized nomenclature for naming stereoisomers. wikipedia.orglibretexts.org The process involves two main steps:

Prioritization: The four atoms or groups attached to the chiral center are ranked in order of priority based on atomic number. Higher atomic numbers receive higher priority. myheplus.comchemistrysteps.com If atoms are identical, the process continues outward along the chains until a point of difference is found. myheplus.com

Assignment: The molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is assigned 'R' (from the Latin rectus, for right). If it is counter-clockwise, the configuration is 'S' (sinister, for left). libretexts.orgchemistrysteps.com

For spiro compounds, applying the CIP rules can be more complex, especially for assigning axial chirality or the configuration of the spiro center itself. The rules are extended to prioritize the paths around the rings, sometimes requiring the use of "phantom" atoms for double bonds or complex ring systems. wikipedia.orgyale.edu

MethodPrincipleKey Advantage
X-ray CrystallographyDiffraction of X-rays by a single crystal to map electron density.Provides unambiguous 3D structure and absolute configuration. nih.govmkuniversity.ac.in
Chiroptical Methods (CD/ORD)Measures interaction of chiral molecules with circularly polarized light.Can be used in solution; powerful when combined with computational methods. nih.govthieme-connect.de
Cahn-Ingold-Prelog (CIP) SystemA set of sequence rules to assign a stereochemical descriptor (R/S).Provides a universal and unambiguous nomenclature for stereoisomers. wikipedia.orgkhanacademy.org

Control of Enantiomeric Excess and Diastereomeric Ratio in Synthetic Pathways

The synthesis of a single, desired stereoisomer is a primary goal of modern organic chemistry. Achieving high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is crucial for therapeutic applications. taylorandfrancis.com Several strategies are employed to control the stereochemical outcome of reactions that produce spirocyclic amines.

Asymmetric Synthesis Strategies:

Chiral Catalysis: Utilizes a small amount of a chiral catalyst to induce stereoselectivity in a reaction, generating a large amount of enantiomerically enriched product.

Chiral Auxiliaries: A chiral group is temporarily attached to the starting material, directing the stereochemistry of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.

Substrate Control: An existing stereocenter in the starting material influences the creation of a new stereocenter.

Biocatalysis: Enzymes, which are inherently chiral, are used to catalyze reactions with high stereoselectivity under mild conditions. For example, the asymmetric reduction of ketones to alcohols using enzymes can produce products with very high enantiomeric excess. sci-hub.se

Reaction TypeStrategyReported Stereoselectivity (Example)
Asymmetric Michael ReactionUse of a chiral enamine to control the formation of a quaternary carbon center.Formation of two asymmetric centers with natural absolute configurations. researchgate.net
Asymmetric ReductionEnzymatic reduction of a prochiral ketone using Daucus carota.(R)-2-azido-1-aryl ethanols produced with 99–100% ee. sci-hub.se
Curtius RearrangementRearrangement of a chiral acyl azide to install a nitrogen substituent.Synthesis of (R)-1-azaspiro[4.4]nonane derivative with ee ≥ 95%. clockss.org
Asymmetric List-Mannich ReactionReaction carried out in a frozen solution to control ee via entropy changes.Moderate-to-good chemical yields and enantiomeric excesses. nih.gov

Stereochemical Influence on Molecular Recognition and Interactions with Chiral Systems

The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. Biological systems, such as enzymes and receptors, are composed of chiral building blocks (L-amino acids, D-sugars) and therefore possess complex, chiral three-dimensional structures. Consequently, they interact differently with the enantiomers of a chiral drug or ligand. sci-hub.senih.gov

The rigid, three-dimensional nature of spirocyclic scaffolds like 7-Azaspiro[3.5]nonan-1-amine is a major advantage in drug design. tandfonline.com Unlike flat, aromatic systems, spirocycles can project their functional groups into 3D space in well-defined vectors. tandfonline.com This pre-organized conformation can lead to a more precise and higher-affinity interaction with a target's binding site, a concept known as "conformational restriction." nih.govdndi.org

For (R)-7-Azaspiro[3.5]nonan-1-amine, the specific (R) configuration dictates the exact spatial positioning of the amine group and the piperidine (B6355638) ring. This precise geometry is critical for molecular recognition. One enantiomer may fit perfectly into a binding pocket, leading to the desired therapeutic effect, while the other enantiomer (the S-form) may not fit, rendering it inactive, or it could bind to a different target, potentially causing off-target or adverse effects. nih.gov Therefore, the stereochemical purity of the compound is paramount for ensuring both efficacy and selectivity.

Structural FeatureInfluence on Molecular InteractionConsequence
Inherent ChiralityBiological targets (enzymes, receptors) are chiral and exhibit stereoselectivity.Enantiomers often have different biological activities, potencies, and toxicities. sci-hub.se
Rigid 3D ScaffoldProjects functional groups in specific spatial vectors, reducing conformational flexibility.Can lead to improved binding affinity (potency) and selectivity for the target. tandfonline.comnih.gov
Specific Absolute Configuration (R)Determines the precise orientation of the amine and piperidine moieties.Ensures optimal geometric and electronic complementarity with the chiral binding site.

Investigation of Atropisomerism and Configurational Stability in Analogous Spiro Systems

In simple, saturated spirocycles, the chirality is generally not atropisomeric because it does not arise from restricted rotation around a single bond but rather from the fixed connectivity at the spiro center. stackexchange.com However, the configurational stability of the stereocenters is a key parameter. This refers to the energy barrier that must be overcome for the molecule to racemize (i.e., for an R-enantiomer to convert to an S-enantiomer).

Studies on analogous spiro systems have quantified this stability. For example, the enantiomerization barrier for certain all-heteroatom spiro compounds has been determined using dynamic chromatography. acs.org By measuring the rate of interconversion at different temperatures, key thermodynamic parameters can be calculated, providing a quantitative measure of how configurationally stable the molecule is. A high activation energy (ΔG‡) indicates that the enantiomers are stable and will not interconvert under normal conditions. acs.org

Table 4.5: Activation Parameters for Enantiomerization in an Analogous Spiro System acs.org
ParameterValue (in solution)Indication
ΔH (Enthalpy of Activation)19.4 ± 1.1 kcal·mol–1The energy required to reach the transition state.
ΔS (Entropy of Activation)-20.8 ± 2.7 cal·(K·mol)−1The change in disorder on the way to the transition state.
ΔG(298 K) (Gibbs Free Energy of Activation)25.6 kcal·mol–1The overall energy barrier to racemization; a high value indicates high configurational stability.

Data presented is for an analogous all-O spiro stereocenter (rac-9a) and serves as an example of how configurational stability is investigated. acs.org

Chemical Reactivity and Transformations of Azaspiro 3.5 Nonan 1 Amine Scaffolds

Types of Chemical Reactions Exhibited by the Azaspiro[3.5]nonane Ring System

The azaspiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused spirocyclically to a piperidine (B6355638) ring, exhibits a reactivity profile derived from both its saturated carbocyclic and heterocyclic components. While the saturated rings are generally stable, the presence of the nitrogen heteroatom and the potential for functionalization on the rings allow for a range of chemical transformations.

Oxidation Reactions

Direct oxidation of the saturated carbon-hydrogen bonds of the azaspiro[3.5]nonane ring is typically challenging and requires harsh conditions. However, the presence of functional groups on the scaffold provides specific sites for oxidation. For instance, alcohol derivatives of the azaspiro[3.5]nonane system can be readily oxidized. In the synthesis of related 7-oxa-2-azaspiro[3.5]nonane derivatives, a BOC-protected primary alcohol was efficiently converted to the corresponding aldehyde using Dess-Martin periodinane univ.kiev.ua. This suggests that an analogous derivative, such as (R)-7-Azaspiro[3.5]nonan-1-yl)methanol, would undergo similar oxidation to yield the corresponding aldehyde.

Furthermore, the tertiary amine within the piperidine ring is susceptible to oxidation. Common reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the nitrogen atom to an N-oxide, a transformation common for cyclic tertiary amines.

Table 1: Representative Oxidation Reactions on Azaspiro Scaffolds

Starting Material Class Reagent Product Class Notes
Primary Alcohol Derivative Dess-Martin periodinane Aldehyde Efficient conversion observed in related oxa-azaspiro systems. univ.kiev.ua

Reduction Reactions

Reduction reactions involving the azaspiro[3.5]nonane scaffold primarily target appended functional groups, such as carbonyls or nitro groups, rather than the saturated rings themselves. Ketone derivatives, for example, are valuable intermediates that can be reduced to the corresponding alcohols, often with stereochemical implications due to the rigid spirocyclic structure. A wide array of reducing agents is available for ketone reduction, including sodium borohydride (B1222165) and lithium aluminum hydride acsgcipr.org.

In the synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane derivatives, lithium aluminum hydride (LiAlH₄) was used to reduce a methyl ester to a primary alcohol univ.kiev.ua. This powerful reducing agent is capable of reducing esters, carboxylic acids, and amides that could be present on the azaspiro[3.5]nonane framework. The choice of reducing agent allows for selectivity; for example, sodium borohydride can reduce a ketone without affecting an ester group in the same molecule.

Table 2: Examples of Reduction Reactions on Functionalized Azaspiro Scaffolds

Functional Group Reducing Agent Product Functional Group
Ketone Sodium Borohydride (NaBH₄) Secondary Alcohol
Ester Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol univ.kiev.ua

Nucleophilic and Electrophilic Substitution Reactions

The saturated nature of the azaspiro[3.5]nonane ring system makes it generally inert to classical electrophilic aromatic substitution. However, the nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a nucleophilic center that readily reacts with electrophiles. This includes reactions like alkylation and acylation, which are discussed in more detail in section 5.2, as they also pertain to the reactivity of the secondary amine of the core ring system.

Nucleophilic substitution on the carbon atoms of the ring system is uncommon unless a suitable leaving group is present. Such a reaction would proceed via a standard Sₙ2 or Sₙ1 mechanism, typical for saturated alkyl halides or tosylates. For example, if the hydroxyl group of an azaspiro[3.5]nonanol derivative were converted into a tosylate, it could be displaced by a nucleophile.

Reactivity Profile of the Primary Amine Moiety (e.g., for condensation, acylation, alkylation)

The primary amine at the 1-position of the (R)-7-Azaspiro[3.5]nonan-1-amine is a versatile functional group that serves as a key handle for derivatization. Its reactivity is characteristic of a primary alkylamine, allowing for a wide range of transformations to build more complex molecules, which has been leveraged in the synthesis of GPR119 agonists nih.gov.

Acylation: The primary amine reacts readily with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This is one of the most common methods for incorporating the azaspiro[3.5]nonane scaffold into larger structures.

Alkylation: The amine can be alkylated using alkyl halides or via reductive amination. Direct alkylation can sometimes lead to overalkylation, yielding secondary and tertiary amines. Reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine followed by in-situ reduction (e.g., with sodium triacetoxyborohydride), is a more controlled method for producing secondary amines.

Condensation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be isolated or used as intermediates for further reactions, such as reduction to secondary amines or addition of nucleophiles.

Table 3: Key Reactions of the Primary Amine Moiety

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-acetyl amide
Alkylation (Direct) Methyl Iodide Secondary/Tertiary Amine
Alkylation (Reductive Amination) Acetone, NaBH(OAc)₃ N-isopropyl amine

Influence of Spirocyclic Strain and Conformational Rigidity on Reaction Outcomes

The spirocyclic nature of the azaspiro[3.5]nonane scaffold imparts significant conformational rigidity. Unlike simple monosubstituted cyclohexanes or cyclobutanes, the spiro-fusion point locks the two rings in a defined spatial orientation. This rigidity has a profound impact on the stereochemical outcome of chemical reactions.

The fixed three-dimensional structure means that the faces of each ring are distinct from a steric perspective. Reagents will preferentially approach a reactive center from the less hindered face, leading to high diastereoselectivity. For example, the reduction of a ketone at the 2-position of the cyclobutane ring would likely result in the preferential formation of one diastereomer of the corresponding alcohol, as the hydride reagent would attack from the side less encumbered by the adjacent piperidine ring nih.gov.

Application As a Chiral Building Block and Scaffold in Advanced Organic Synthesis

Versatility of (R)-7-Azaspiro[3.5]nonan-1-amine in Constructing Complex Molecules

The structural features of (R)-7-Azaspiro[3.5]nonan-1-amine—specifically its defined stereochemistry and the presence of both a primary and a secondary amine—provide multiple points for chemical modification, making it a highly versatile building block. The primary amine on the cyclobutane (B1203170) ring can be readily functionalized through standard reactions such as reductive amination, acylation, or sulfonylation without affecting the secondary amine within the piperidine (B6355638) ring. Conversely, the secondary amine can be protected and later deprotected to allow for sequential, site-selective modifications.

This bifunctionality is crucial for constructing complex molecular architectures. For instance, in the synthesis of novel therapeutics, one amine group can serve as an attachment point for the core pharmacophore, while the other can be used to append solubility-enhancing groups or vectors to modulate pharmacokinetic properties. The spirocyclic core ensures that these appended functionalities are held in a fixed, predictable spatial orientation, which is critical for optimizing interactions with biological targets. The synthesis of related spirocycles, such as 1-azaspiro[4.4]nonane derivatives, has been achieved through methods like domino radical bicyclization, highlighting advanced strategies that can yield complex spirocyclic systems. acs.org

Strategies for Incorporating the Azaspiro[3.5]nonane Motif into Scaffolds for Chemical Biology Research

Molecular scaffolds are essential for creating libraries of diverse compounds and for "scaffold-hopping" strategies aimed at discovering novel chemical entities with improved properties. spirochem.com The azaspiro[3.5]nonane motif is an attractive core for such scaffolds due to its rigidity and three-dimensionality. Spirocycles are powerful tools for expanding chemical space, offering multiple exit vectors from a compact core to explore a wide array of dihedral angle combinations. spirochem.com

Strategies for incorporating this motif often involve multi-step synthetic sequences where the pre-formed chiral azaspirocycle is introduced. Key methods include:

Amide Bond Formation: Coupling the primary amine of (R)-7-Azaspiro[3.5]nonan-1-amine with carboxylic acids on a target scaffold.

Reductive Amination: Reacting the amine with aldehydes or ketones to form new carbon-nitrogen bonds, effectively tethering the spirocycle to another molecular fragment.

Nucleophilic Substitution: Utilizing the amine as a nucleophile to react with electrophilic centers on a larger molecule.

Bioisosteric Replacement Studies (e.g., mimicking pipecolic acid fragments)

Bioisosteric replacement is a cornerstone of medicinal chemistry, where one functional group is replaced by another to improve potency, selectivity, or metabolic properties while maintaining the primary biological activity. Spirocyclic structures are particularly effective bioisosteres for common saturated heterocycles like piperidine. univ.kiev.uaresearchgate.net The azaspiro[3.5]nonane core can be considered a rigid analog or bioisostere of substituted piperidines or related structures like pipecolic acid.

Structurally similar compounds, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been explicitly reported as bioisosteres of pipecolic acid. univ.kiev.uauniv.kiev.ua This replacement strategy is driven by several potential benefits:

Improved Metabolic Stability: The spirocyclic core, with its quaternary spiro-carbon, is less susceptible to enzymatic oxidation compared to the methylene (B1212753) groups in piperidine rings. univ.kiev.ua

Enhanced 3D Conformation: The rigid spirocyclic structure locks the molecule into a more defined conformation, which can lead to higher binding affinity and selectivity for its biological target.

Novelty and Patentability: Replacing a common motif like piperidine with a spirocycle can lead to novel, patent-free analogues of existing drugs. researchgate.net

FeaturePipecolic Acid FragmentAzaspiro[3.5]nonane Fragment
Conformational FlexibilityHigh (undergoes ring-flipping)Low (structurally rigid)
Three-DimensionalityModerateHigh, well-defined 3D shape
Metabolic StabilitySusceptible to oxidation at CH₂ positionsGenerally higher due to the quaternary spirocenter univ.kiev.ua
Synthetic AccessibilityHighModerate, requires specialized synthesis
Chemical NoveltyLow (common motif)High

Design of Three-Dimensional (3D-Shaped) and Fsp³-Rich Chemical Structures

The concept of "escaping from flatland" has become a major trend in modern drug design, advocating for a move away from planar, aromatic-rich molecules towards more saturated, Fsp³-rich, and three-dimensional structures. univ.kiev.ua Molecules with higher Fsp³ character (the fraction of sp³-hybridized carbons) are often associated with improved clinical success due to better solubility, selectivity, and metabolic profiles.

(R)-7-Azaspiro[3.5]nonan-1-amine is an exemplary building block for achieving these goals. Its spirocyclic nature inherently confers a high degree of three-dimensionality and Fsp³ character. Incorporating this scaffold into a drug candidate directly increases the molecule's saturation and spatial complexity. univ.kiev.ua This increased three-dimensionality allows for more specific and intricate interactions with the complex surfaces of protein binding pockets, which can enhance potency and reduce off-target effects. The use of spirocyclic scaffolds is a deliberate strategy to create novel 3D-shaped chemical structures that explore new regions of chemical space. spirochem.comnih.gov

Computational and Theoretical Studies of R 7 Azaspiro 3.5 Nonan 1 Amine 2hcl

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand to a protein's active site. For (R)-7-Azaspiro[3.5]nonan-1-amine derivatives, these simulations are crucial for understanding how they interact with their biological targets, like GPR119. sid.irnih.gov

The process begins with obtaining the three-dimensional structures of the ligand and the target receptor. The protein structure can be sourced from crystallographic data in the Protein Data Bank (PDB) or, if unavailable, can be generated using homology modeling. acs.org The ligand's 3D structure is built and optimized to find its most stable conformation. Docking algorithms then systematically sample a vast number of possible orientations of the ligand within the receptor's binding site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. acs.orgnih.gov

For instance, in a typical docking study of a derivative with GPR119, the spirocyclic core would likely anchor the molecule within a specific pocket, while its substituents form key interactions with amino acid residues. mdpi.comresearchgate.net Analysis of the top-scoring poses can reveal these critical interactions, explaining why certain derivatives exhibit higher potency and providing a rational basis for designing new compounds with improved binding affinity. researchgate.netnih.gov Molecular dynamics (MD) simulations can further refine these findings by simulating the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the predicted binding mode. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions. These methods are essential for a deeper understanding of the (R)-7-Azaspiro[3.5]nonan-1-amine scaffold.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. gsconlinepress.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like dipole moment and molecular electrostatic potential (MEP). nih.gov For (R)-7-Azaspiro[3.5]nonan-1-amine, DFT calculations can map the MEP on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is invaluable for predicting sites susceptible to non-covalent interactions, such as hydrogen bonding, which are critical for receptor binding.

Table 1: Hypothetical DFT-Calculated Properties for (R)-7-Azaspiro[3.5]nonan-1-amine
PropertyCalculated ValueSignificance
Total Energy-387.5 HartreeIndicates the electronic stability of the molecule's optimized geometry.
Dipole Moment2.15 DebyeA non-zero value indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Min: -0.05 a.u. (near N atoms)The negative region around the nitrogen atoms suggests they are primary sites for hydrogen bond accepting.
Max: +0.04 a.u. (near amine H)The positive region around the amine hydrogens indicates their potential as hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small HOMO-LUMO gap suggests high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These calculations help chemists understand the inherent reactivity of the azaspiro scaffold and how it might be altered by adding different functional groups. nih.gov

Table 2: Representative FMO Properties and Quantum Chemical Descriptors
ParameterDefinitionTypical Value (eV)Interpretation for Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.85Higher energy indicates greater electron-donating ability (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital2.20Lower energy indicates greater electron-accepting ability (electrophilicity).
Energy Gap (ΔE)ELUMO - EHOMO9.05A large gap suggests high kinetic stability and low chemical reactivity. nih.gov
Electronegativity (χ)-(EHOMO + ELUMO)/22.325Measures the molecule's ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/24.525Measures resistance to change in electron distribution; high hardness correlates with a large energy gap. gsconlinepress.com

The spirocyclic nature of 7-Azaspiro[3.5]nonane imposes significant conformational rigidity. However, even rigid molecules can adopt multiple low-energy shapes (conformations). Identifying the global minimum energy conformation—the most stable 3D arrangement of the atoms—is essential for accurate molecular docking and QSAR studies. nih.gov Computational methods can systematically explore the conformational landscape by rotating torsion angles and calculating the potential energy of each resulting structure. This search helps to identify all low-energy conformers and pinpoint the most probable structure that will be biologically active. Understanding this landscape is vital, as the receptor may selectively bind to a specific, non-minimum energy conformation.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Similarly, QSPR models correlate structure with physicochemical properties. For a series of (R)-7-Azaspiro[3.5]nonan-1-amine derivatives, a QSAR model could be developed to predict their potency as GPR119 agonists based on calculated molecular descriptors. sid.ir

These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as partial least squares (PLS), is then used to build an equation that links these descriptors to the observed activity. nih.gov The resulting model can predict the activity of new, unsynthesized derivatives and highlight which properties are most important for activity. researchgate.net For example, a QSAR model might reveal that bulky, electropositive groups at one position and hydrophilic groups at another enhance binding affinity, providing clear guidance for lead optimization. researchgate.net

Table 3: Example of a QSAR Model for GPR119 Agonist Activity
DerivativeR1 GroupR2 GroupLogP (Descriptor 1)Molecular Volume (Descriptor 2)Observed pIC50Predicted pIC50
1-H-CH32.1150 ų6.56.4
2-Cl-CH32.6158 ų7.17.2
3-H-CF32.9165 ų6.86.7
4-Cl-CF33.4173 ų7.57.6

This table is illustrative. A real QSAR model would involve many more compounds and descriptors.

Application of Artificial Intelligence (AI) and Machine Learning in Derivative Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery. ajol.info While traditional QSAR models are powerful, ML algorithms like random forests, support vector machines, and deep neural networks can capture more complex, non-linear relationships between structure and activity. ajol.infonih.gov

Analysis of Electronic Properties and Potential Interaction Modalities

Computational chemistry provides powerful tools for elucidating the electronic characteristics of a molecule and predicting its interaction behavior. For a compound such as (R)-7-Azaspiro[3.5]nonan-1-amine 2hcl, these methods can offer insights into its reactivity, stability, and potential for intermolecular interactions, which are crucial for understanding its chemical and biological behavior.

Theoretical Framework: Density Functional Theory (DFT)

A primary method for such investigations is Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and physics to predict molecular properties. DFT calculations can determine the electron density of a molecule, from which various electronic properties can be derived.

Key Electronic Properties for Analysis

Should a computational study be undertaken, the following electronic properties would be of central interest:

Molecular Orbital Analysis: This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Potential Interaction Modalities

Based on the electronic properties derived from computational studies, the potential interaction modalities of this compound could be predicted. The primary amine and the secondary amine within the spirocyclic structure are expected to be key sites for interactions.

Hydrogen Bonding: The amine groups can act as both hydrogen bond donors and acceptors. Computational models can predict the geometry and strength of these potential hydrogen bonds with other molecules, such as water or biological macromolecules.

Electrostatic Interactions: The charged nature of the dihydrochloride (B599025) salt, with protonated amine groups, would lead to strong electrostatic (ionic) interactions with negatively charged species.

Van der Waals and Hydrophobic Interactions: The nonpolar hydrocarbon framework of the azaspiro[3.5]nonane core would engage in weaker van der Waals and hydrophobic interactions, which are important for binding within nonpolar pockets of larger molecules.

Illustrative Data Tables (Hypothetical)

While no specific data exists for this compound, a typical output from a DFT study might be presented as follows. The data shown here is purely illustrative and not based on actual calculations for the compound.

Table 1: Hypothetical Molecular Orbital Energies

Property Energy (eV)
HOMO -8.5
LUMO 2.1

Table 2: Hypothetical Partial Atomic Charges (NPA)

Atom Charge (e)
N (amine) -0.95
N (piperidine) -0.88

In Vitro Biological Activity and Mechanistic Insights of Azaspiro 3.5 Nonane Derivatives

Studies on Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

The inhibition of cyclooxygenase (COX) enzymes is a well-established mechanism for anti-inflammatory drugs. nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.net The inhibitory action of many non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the enzyme's active site. For instance, certain acidic NSAIDs can form hydrogen bonds with key amino acid residues like Tyr-385 and Ser-530, preventing the binding of the natural substrate, arachidonic acid. nih.govresearchgate.net

While extensive research has detailed the COX-2 inhibitory properties of various chemical classes, specific data on (R)-7-Azaspiro[3.5]nonan-1-amine 2hcl is not prominently featured in the available literature. However, studies on related heterocyclic and spirocyclic structures provide a basis for understanding potential mechanisms. For example, some compounds are known to suppress COX-2 activity without affecting COX-1, thereby offering a targeted anti-inflammatory response. mdpi.com The mechanism often involves specific interactions within a side pocket of the COX-2 active site. nih.gov It is also noteworthy that not all derivatives of a core structure necessarily exhibit strong inhibitory activity; for example, certain carborane-based di-tert-butylphenol analogs showed only weak or no COX inhibition in vitro.

Receptor Binding Profile and Target Deconvolution (e.g., Sigma Receptor Modulation, G-Protein Coupled Receptor (GPCR) interactions)

Azaspiro[3.5]nonane derivatives have demonstrated significant interactions with important receptor families, particularly sigma receptors and G-protein coupled receptors (GPCRs).

Sigma Receptor Modulation

The 2,7-diazaspiro[3.5]nonane core has been identified as an effective scaffold for developing high-affinity ligands for sigma receptors (SRs), which are intracellular chaperone proteins involved in various cellular functions. nih.govsigmaaldrich.com Radioligand binding assays have been used to determine the affinity of these derivatives for the two main sigma receptor subtypes, S1R and S2R. nih.gov

Several 2,7-diazaspiro[3.5]nonane derivatives have shown low nanomolar affinity for S1R with a notable preference over S2R. nih.gov For example, compound 4b (AD186) emerged as a high-affinity S1R ligand. nih.gov Functional assays have further elucidated the specific nature of these interactions, identifying certain derivatives as S1R agonists and others as antagonists. Compound 4b was confirmed to have an agonist profile, while compound 5b (AB21) was shown to act as an S1R antagonist. nih.gov

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)S1R/S2R SelectivityFunctional Profile
4b (AD186) 2.72710Agonist
5b (AB21) 131027.8Antagonist

Data sourced from Dichiara, M., et al., 2023. nih.gov

G-Protein Coupled Receptor (GPCR) Interactions

GPCRs constitute a large family of transmembrane receptors that transduce extracellular signals into intracellular responses via G-proteins. khanacademy.orgmdpi.com A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as agonists for GPR119, a GPCR involved in metabolic regulation. nih.gov Through structural optimization, compound 54g was identified as a potent GPR119 agonist. nih.gov The activation of GPCRs like GPR119 typically initiates a signaling cascade, often involving the modulation of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) by G-proteins (e.g., Gs or Gi). nih.govresearchgate.net

Modulation of Specific Biochemical Pathways

The interaction of azaspiro derivatives with their molecular targets can trigger significant changes in cellular biochemical pathways, including those governing cell proliferation and survival. Studies on related spirocyclic compounds, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have demonstrated potent antiproliferative activity against various human cancer cell lines. mdpi.com

Mechanistic investigations revealed that these compounds can induce apoptosis and alter cell cycle progression, causing an accumulation of cells in the SubG1 phase. mdpi.com Furthermore, they have been shown to impact the cellular cytoskeleton, leading to the disappearance of actin filaments in treated cancer cells. mdpi.com The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. mdpi.com

Cell LineCompound 4e IC₅₀ (µM)
HeLa (Cervical Carcinoma)4.2
CT26 (Mouse Colon Carcinoma)5.6
K562 (Human Erythroleukemia)8.9
Jurkat (T-lymphocyte)10.3

Data sourced from Melekhin, V.V., et al., 2022. mdpi.com

Mechanistic Investigations into Antimicrobial Activities

The potential of azaspiro compounds as antimicrobial agents has been explored through the design of novel derivatives. For instance, azaspiro analogues of the antibiotic linezolid (B1675486) were synthesized by replacing its morpholine (B109124) ring with a 2-oxa-6-azaspiro[3.3]heptane moiety, which acts as a bioisostere. nih.gov

These compounds were evaluated in vitro for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. nih.gov The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.commdpi.com Structure-activity relationship studies identified several azaspiro derivatives with significant antibacterial and antitubercular profiles, with one compound, 22 , exhibiting a broad antibacterial profile comparable to linezolid. nih.gov

OrganismCompound 22 IC₅₀ (µg/mL)
Escherichia coli0.72
Pseudomonas aeruginosa0.51
Staphylococcus aureus0.88
Bacillus subtilis0.49

Data sourced from Nayyar, A., et al., 2016. nih.gov

Research on Antioxidant Properties via Free Radical Scavenging

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov The antioxidant potential of chemical compounds is often evaluated in vitro through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picryl-hydrazyl (DPPH). nih.govmdpi.com In this assay, an antioxidant compound donates an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The activity is commonly expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the free radicals. nih.gov

While spirocyclic compounds, in general, have been investigated for their antioxidant properties, specific research focusing on the free radical scavenging capabilities of this compound and its close derivatives is limited in the available literature. nih.gov However, the evaluation of various spiro compounds demonstrates that structural features, such as the presence of phenolic groups or specific heteroatoms, are often crucial for potent antioxidant activity. nih.govnih.gov The general mechanism involves the stabilization of free radicals through hydrogen atom transfer (HAT) or other pathways. mdpi.com

Elucidation of Structure-Activity Relationships (SAR) for Observed Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For azaspiro[3.5]nonane derivatives, SAR studies have provided key insights.

Receptor Affinity and Selectivity : In the 2,7-diazaspiro[3.5]nonane series targeting sigma receptors, the nature and position of substituents are critical. Modifications to the distal hydrophobic region and the linker portion flanking the central spiro core directly influence binding affinity (Kᵢ values) and selectivity for S1R versus S2R. nih.gov

Bioisosteric Replacement : The azaspiro scaffold has been successfully used as a bioisostere for other cyclic structures like piperidine (B6355638). univ.kiev.uaresearchgate.net For example, replacing the piperidine fragment in the anesthetic Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane moiety resulted in an analog with significantly lower toxicity. researchgate.net This demonstrates how the rigid, three-dimensional nature of the spirocyclic core can be exploited to fine-tune pharmacological properties. univ.kiev.ua

Influence of Side-Chain Length : General SAR principles observed in other classes of compounds may also apply. For example, studies on synthetic cathinones have shown that the length of an aliphatic side chain can produce an inverted U-shaped curve for biological potency, where activity first increases with chain length and then decreases. ub.edu This highlights the importance of optimal lipophilicity and steric fit with the biological target. ub.edu

Future Directions and Research Perspectives in R 7 Azaspiro 3.5 Nonan 1 Amine Chemistry

Exploration of Novel and Greener Synthetic Methodologies

The synthesis of complex scaffolds like azaspiro[3.5]nonanes is often a multi-step process. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Key areas of exploration include:

Diversity-Oriented Synthesis (DOS): This approach aims to create large collections of structurally diverse small molecules from a common starting material. Applying DOS principles to the azaspiro[3.5]nonane core could rapidly generate extensive libraries for biological screening. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, reducing waste and improving efficiency. The development of novel MCRs for constructing or functionalizing the azaspiro[3.5]nonane ring system is a promising avenue.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. Future work may involve identifying or engineering enzymes to perform key transformations in the synthesis of (R)-7-Azaspiro[3.5]nonan-1-amine derivatives.

Flow Chemistry: Continuous flow synthesis provides better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes for azaspiro[3.5]nonanes to flow chemistry could streamline their production for research and development.

Synthetic StrategyPotential AdvantageRelevance to Azaspiro[3.5]nonane Synthesis
Diversity-Oriented SynthesisRapid generation of diverse compound libraries.Enables broad exploration of structure-activity relationships. nih.gov
Multicomponent ReactionsIncreased efficiency, reduced waste, and operational simplicity.Streamlines the synthesis of complex, functionalized derivatives. scielo.org.za
BiocatalysisHigh chemo-, regio-, and stereoselectivity under mild conditions.Facilitates the synthesis of specific enantiomers and reduces environmental impact.
Flow ChemistryEnhanced reaction control, safety, and scalability.Improves the efficiency and reproducibility of manufacturing key intermediates and final compounds.

Advanced Computational Design of Highly Selective Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the azaspiro[3.5]nonane scaffold, these methods can guide the design of derivatives with enhanced potency and selectivity for specific biological targets. Future efforts will likely involve:

Structure-Based Drug Design (SBDD): Using high-resolution structural data of a target protein (e.g., from X-ray crystallography or cryo-EM), chemists can design azaspiro[3.5]nonane derivatives that fit precisely into the binding site, maximizing favorable interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of novel, unsynthesized azaspiro[3.5]nonane derivatives, prioritizing the most promising candidates for synthesis. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into binding stability and the conformational changes that occur upon binding. This can help refine the design of derivatives to achieve optimal target engagement.

Investigation of New Biological Targets and Elucidation of Underlying Molecular Mechanisms

While derivatives of the azaspiro[3.5]nonane scaffold have shown promise as GPR119 agonists and LRRK2 kinase inhibitors, their full therapeutic potential remains largely untapped. nih.govnih.gov A key future direction is the systematic exploration of new biological targets. This involves:

Target Identification and Validation: Utilizing chemoproteomics, genetic screening, and other advanced techniques to identify new protein targets that interact with azaspiro[3.5]nonane-based compounds.

Mechanism of Action (MoA) Studies: Once a target is identified, detailed biochemical and cellular assays are required to understand precisely how the compound modulates the target's function and the downstream effects on cellular pathways. This is crucial for linking target engagement to a therapeutic effect.

Phenotypic Screening: This approach involves screening compounds in cell-based or organism-based models of disease without a preconceived target. Hits from phenotypic screens can reveal novel mechanisms and previously unappreciated therapeutic opportunities for this scaffold.

Known Targets for Azaspiro[3.5]nonane DerivativesTherapeutic AreaResearch Focus
G-protein coupled receptor 119 (GPR119)Type 2 DiabetesDesign of potent and selective agonists to improve glucose homeostasis. nih.gov
Leucine-rich repeat kinase 2 (LRRK2)Parkinson's DiseaseDevelopment of brain-penetrant inhibitors of the hyperactive G2019S mutant kinase. nih.govresearchgate.net

Development of High-Throughput Screening Platforms for Functionalized Azaspiro[3.5]nonane Libraries

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. nih.govthermofisher.com To fully exploit the potential of the azaspiro[3.5]nonane scaffold, the development of dedicated HTS platforms is essential. This entails:

Library Synthesis: Creating large, diverse libraries of functionalized azaspiro[3.5]nonane derivatives specifically designed for HTS campaigns. These libraries should possess drug-like properties to increase the probability of identifying viable hits. thermofisher.com

Assay Development: Designing and validating robust, miniaturized, and automated assays suitable for the 1536-well plate formats typically used in HTS. nuvisan.com These assays must be sensitive and specific to the biological target or pathway of interest.

Hit Triage and Confirmation: Establishing a systematic process to confirm initial hits, eliminate false positives, and prioritize the most promising compounds for further investigation and lead optimization. nih.gov

Integration with Fragment-Based Drug Discovery and PROTAC Technologies (Conceptual)

The unique structural features of the azaspiro[3.5]nonane core make it an attractive candidate for integration with modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and Proteolysis-Targeting Chimeras (PROTACs).

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a target. nih.govnih.gov The rigid azaspiro[3.5]nonane core, or fragments thereof, could serve as a novel 3D starting point. Structural information on how these fragments bind can then guide their elaboration into potent lead compounds, a process that requires versatile synthetic chemistry to explore specific growth vectors. nih.govresearchgate.net

PROTAC Technology: PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govnih.gov They consist of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a linker connecting the two. mdpi.com The rigid, spirocyclic structure of (R)-7-Azaspiro[3.5]nonan-1-amine could be incorporated into the linker component. This could help to control the spatial orientation of the two ends of the PROTAC, potentially leading to more stable and effective ternary complex formation between the target protein and the E3 ligase, which is a critical determinant of degradation efficiency. nih.govnih.gov

Leveraging Cheminformatics and Data Mining for Predictive Research

Cheminformatics applies computational methods to analyze large datasets of chemical information, enabling researchers to extract knowledge and make predictions. researchgate.netejbi.org For the azaspiro[3.5]nonane class of compounds, these tools can significantly accelerate research by:

Predictive Modeling: Using machine learning algorithms to build models that can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, helping to prioritize candidates with favorable drug-like profiles. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Mining data from HTS campaigns and other biological assays to identify key structural features of the azaspiro[3.5]nonane scaffold that are critical for activity and selectivity. researchgate.net

Virtual Screening: Using computational models of a biological target to screen virtual libraries of thousands of azaspiro[3.5]nonane derivatives, identifying those with the highest predicted binding affinity for subsequent experimental testing. ejbi.org The integration of data from multiple sources can enhance the predictive power of these models. nih.govd-nb.info

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (R)-7-Azaspiro[3.5]nonan-1-amine 2HCl, and how is stereochemical purity maintained?

  • Methodology : Utilize tert-butoxycarbonyl (Boc) protection during the synthesis of the spirocyclic core to preserve stereochemical integrity. Purify intermediates via column chromatography (e.g., silica gel) and confirm enantiomeric excess using chiral HPLC. Final deprotection with HCl yields the dihydrochloride salt. Validate stereochemistry via circular dichroism (CD) or X-ray crystallography .
  • Example Protocol :

StepReagent/ConditionPurpose
1Boc-anhydride, DCMAmine protection
2Pd/C, H₂Catalytic hydrogenation
3Chiral HPLCEnantiomer separation

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 714.60 g/mol for derivatives ).
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify spirocyclic structure and absence of impurities (e.g., δ 3.2–3.5 ppm for azaspiro protons).
  • HPLC-UV : Ensure ≥95% purity with a C18 column and 0.1% TFA buffer .

Q. What storage conditions ensure the stability of this compound?

  • Guidelines : Store lyophilized powder at -20°C in airtight, light-resistant containers. Reconstituted solutions in PBS (pH 7.4) retain stability for >3 months at 4°C. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of (R)-7-Azaspiro[3.5]nonan-1-amine derivatives across assays?

  • Systematic Approach :

Assay Validation : Compare results from orthogonal methods (e.g., surface plasmon resonance vs. enzymatic activity assays) to rule out technical variability .

Structural Analogs : Synthesize derivatives with modified linkers (e.g., 6-azaspiro[3.4]octane) to isolate steric/electronic effects .

Statistical Models : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, buffer pH) .

Q. What methodologies are effective for evaluating the compound’s role in kinase inhibition (e.g., CK2α) or apoptosis regulation (e.g., Bcl-2)?

  • Kinase Inhibition :

  • Fluorescence Polarization Assay : Measure displacement of a fluorescent probe (e.g., Z-(D)-Arg-Gly-Arg-pNA) to determine IC₅₀ values. Optimize linker rigidity to enhance binding selectivity .
    • Apoptosis Studies :
  • Caspase-3 Activation Assay : Treat Bcl-2-overexpressing cell lines and quantify caspase activity via fluorogenic substrates. Compare with Sonrotoclax derivatives containing the 7-azaspiro motif .

Q. How should stability studies be designed to assess degradation pathways and nitrosamine impurity risks?

  • Protocol :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor nitrosamine formation via LC-MS/MS with a limit of detection ≤1 ppm .
  • Mitigation : Include antioxidants (e.g., ascorbic acid) in formulation buffers to suppress nitrosation .

Data Contradiction Analysis Framework

ScenarioPossible CauseResolution Strategy
Variability in IC₅₀ values across labsDifferences in assay buffer ionic strengthStandardize buffer conditions (e.g., 150 mM NaCl)
Discrepant purity resultsColumn batch variability in HPLCUse validated reference standards for calibration
Inconsistent biological activityConformational flexibility of the spirocycleIntroduce ring-strain modifications (e.g., 7-azaspiro[3.5]nonane vs. piperidine-4-ethanamine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.